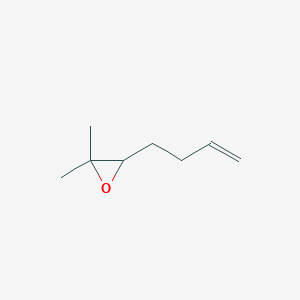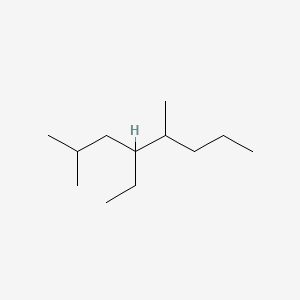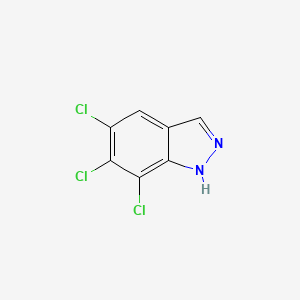
5,6,7-Trichloro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trichloro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of three chlorine atoms at positions 5, 6, and 7 of the indazole ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trichloro-1H-indazole typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trichloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, dechlorinated derivatives, and oxidized compounds.
Scientific Research Applications
5,6,7-Trichloro-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7-Trichloro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in the inflammatory response . The presence of chlorine atoms enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
5,6,7-Tribromo-1H-indazole: Similar in structure but with bromine atoms instead of chlorine.
1H-indazole: The parent compound without any halogen substitutions.
2H-indazole: A structural isomer with different electronic properties.
Uniqueness: 5,6,7-Trichloro-1H-indazole is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61655-96-7 |
|---|---|
Molecular Formula |
C7H3Cl3N2 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
5,6,7-trichloro-1H-indazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-4-1-3-2-11-12-7(3)6(10)5(4)9/h1-2H,(H,11,12) |
InChI Key |
XBVFSIQBDHJWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=C(C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



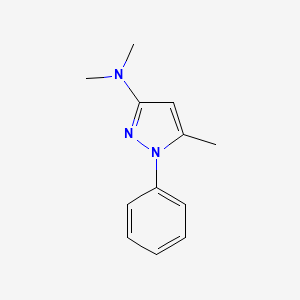
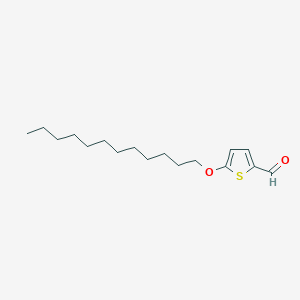
![4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14550103.png)
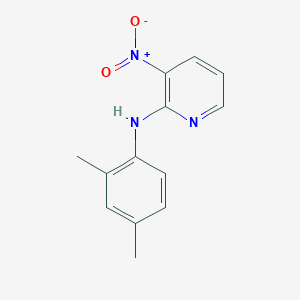
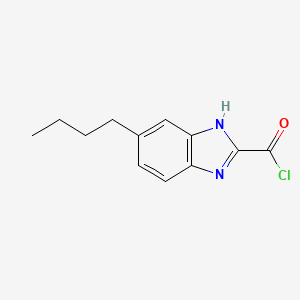
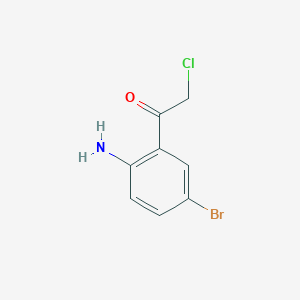
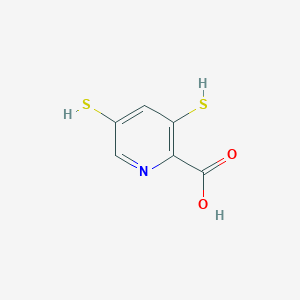
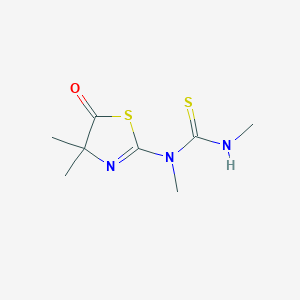

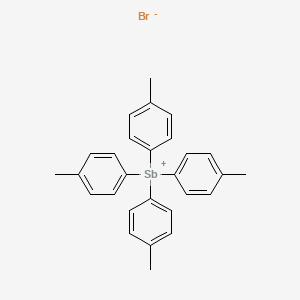
![3,3'-[1,4-Phenylenebis(dimethylsilanediyl)]bis(1-phenylprop-2-en-1-one)](/img/structure/B14550130.png)
